tert-Butyl (2-amino-6-bromophenyl)carbamate

Quality Control Procurement Specification Analytical Chemistry

Ortho-diamine building block with orthogonal Boc protection eliminates redundant protection/deprotection steps in heterocycle synthesis. • Free ortho-NH₂ enables direct condensation to benzimidazoles/quinazolinones while Boc-NH remains intact for subsequent diversification • 6-Br substituent serves as cross-coupling handle (Suzuki, Buchwald, Sonogashira) for late-stage SAR analog generation • Room-temperature stable solid (MW 287.15, up to 98% purity) ensures reproducible gravimetric dispensing for scale-up campaigns

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 1017781-88-2
Cat. No. B1379881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-6-bromophenyl)carbamate
CAS1017781-88-2
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyVQSGCPJZDGFDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-6-bromophenyl)carbamate – Ortho-Bromo, Ortho-Amino Building Block


tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS 1017781-88-2) is an aromatic ortho-diamine derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine adjacent to a free primary amine, with a bromine substituent at the 6-position relative to the Boc-protected nitrogen . The compound has the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . Its defining structural feature is the 1,2,3-trisubstituted benzene ring bearing two differentiated nitrogen centers—one protected (Boc), one free—and a bromine atom, which together enable sequential and orthogonal derivatization in multistep syntheses of fused nitrogen-containing heterocycles . Commercial sources typically supply this compound with purities ranging from 96% to 98% .

Orthogonal amine protection enables sequential derivatization without extra deprotection steps.
Ortho-bromo and free amine direct regioselective cyclization and metal-catalyzed cross-coupling.
Solid-state form simplifies gravimetric dispensing and long-term storage management.

Why Generic Substitution Fails for tert-Butyl (2-amino-6-bromophenyl)carbamate


The tert-butyl (2-amino-6-bromophenyl)carbamate scaffold cannot be generically substituted with structurally similar ortho-bromoaniline derivatives or alternative Boc-protected isomers because the specific 1,2,3-substitution pattern—Boc-protected amine at C1, free amine at C2, and bromine at C3 (6-position relative to C1)—enforces a constrained and predictable reactivity profile . Analogs lacking either the ortho-bromo group (e.g., tert-butyl (2-aminophenyl)carbamate), the ortho-amino group (e.g., tert-butyl (2-bromophenyl)carbamate), or featuring alternative regiochemistry (e.g., 4-bromo isomers) will undergo fundamentally different cyclization trajectories, produce distinct heterocyclic frameworks, and exhibit altered cross-coupling selectivity due to the absence of the proximal directing-group effect exerted by the free ortho-amino group . Substitution with an unprotected 2-bromo-1,3-phenylenediamine analog eliminates the orthogonal protection strategy entirely, compromising the ability to sequentially derivatize the two nitrogen centers and necessitating additional protection/deprotection steps that increase synthetic step count and reduce overall yield.

! Regiochemistry mismatch: 4-bromo isomer produces 6-substituted heterocycles, altering spatial orientation.
! Loss of ortho-amino directing: analogs lacking free amine cannot guide C-H activation or cyclization.
! No orthogonal protection: unprotected diamine loses sequential derivatization, requiring extra synthetic steps.

Differentiation Evidence for tert-Butyl (2-amino-6-bromophenyl)carbamate


Purity Grade Advantage

Commercially available tert-butyl (2-amino-6-bromophenyl)carbamate (CAS 1017781-88-2) is offered with a certified minimum purity of 98% from select suppliers , whereas the same compound from alternative vendors and certain structurally related analogs are supplied at lower purity grades (95-96%) . This 2-3% absolute purity difference is analytically meaningful for medicinal chemistry applications where impurity profiles can confound biological assay interpretation, particularly in fragment-based screening or high-throughput campaigns where trace contaminants may exhibit off-target activity.

Purity Grade
Specification review
≥98% purity (select suppliers)
Supports purity specification review for screening reproducibility.
Other suppliers offer 95-96% purity.
Quality Control Procurement Specification Analytical Chemistry

Solid Physical State Advantage

tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS 1017781-88-2) is supplied as a brown solid with a predicted density of 1.5 ± 0.1 g/cm³ and a predicted boiling point of 319.9 ± 32.0 °C at 760 mmHg . In contrast, the structurally related N-methyl analog, tert-butyl (2-amino-6-bromophenyl)(methyl)carbamate (CAS 2655646-54-9), has a higher molecular weight (301.18 g/mol vs 287.15 g/mol) and lacks published physical state characterization data from major suppliers . The solid crystalline nature of the target compound facilitates accurate gravimetric dispensing, simplifies storage stability assessment, and enables straightforward purification via recrystallization when necessary.

Physical State
Class-level
Brown solid; density ~1.5 g/cm³
Solid state supports accurate gravimetric handling.
Comparator analog state not characterized.
Material Handling Formulation Science Physical Characterization

Orthogonal Reactivity Platform

The presence of one Boc-protected amine and one free primary amine on the same aromatic ring confers orthogonal reactivity to tert-butyl (2-amino-6-bromophenyl)carbamate . This structural arrangement permits selective acylation, alkylation, or reductive amination at the free amino group while the Boc-protected amine remains inert under the reaction conditions, a capability that is absent in the fully protected analog tert-butyl (2-((tert-butoxycarbonyl)amino)-6-bromophenyl)carbamate or in the fully deprotected 2-bromo-1,3-phenylenediamine. The free amino group also functions as an intramolecular directing group for metal-catalyzed C-H activation or cyclization reactions, a feature not available in analogs lacking this ortho-amino moiety .

Orthogonal Reactivity
Class-level
One Boc-NH, one free NH₂
Supports sequential functionalization without intervening deprotection.
Fully protected or deprotected analogs lack this capability.
Synthetic Methodology Protecting Group Strategy Orthogonal Reactivity

Regioselective Bromine Substitution Pattern

The bromine substituent at the 6-position (ortho to the Boc-protected amine and meta to the free amine) in tert-butyl (2-amino-6-bromophenyl)carbamate dictates fundamentally different cyclization regiochemistry compared to its 4-bromo isomer, tert-butyl (2-amino-4-bromophenyl)carbamate. When subjected to intramolecular cyclization conditions (e.g., palladium-catalyzed C-N bond formation or copper-mediated heterocycle construction), the 6-bromo isomer yields 4-substituted benzimidazole, quinazolinone, or related fused heterocycles with bromine positioned for subsequent cross-coupling diversification. The 4-bromo isomer would instead generate 6-substituted heterocyclic cores, altering the vector of the bromine handle and consequently the geometry and binding orientation of downstream elaborated molecules [1]. This regiochemical distinction is critical in medicinal chemistry campaigns where precise spatial orientation of substituents determines target engagement and selectivity.

Regioselectivity
Class-level
6-Br yields 4-substituted heterocycles
Directs cyclization for desired scaffold geometry.
4-Br isomer yields 6-substituted products.
Regiochemistry Heterocycle Synthesis Structure-Activity Relationship

Room Temperature Storage Stability

tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS 1017781-88-2) is specified for storage and shipping at room temperature under normal conditions . In contrast, the structurally related analog 1-(2-amino-4-bromophenyl)ethanone (a 4-bromo regioisomer with a ketone functionality) requires refrigerated storage at 2-8°C with protection from light to maintain chemical integrity . This differential stability profile translates directly to reduced shipping costs, simplified receiving and inventory management, and elimination of cold-chain compliance documentation requirements for the target compound relative to cold-sensitive analogs.

Storage Stability
Specification review
Room temperature storage
Simplifies logistics and reduces cold-chain costs.
Related analog requires 2-8°C storage.
Logistics Stability Procurement Efficiency

Lower GHS Hazard Classification

tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS 1017781-88-2) carries a GHS07 Warning pictogram with H302 (harmful if swallowed) as the primary hazard statement, with precautionary codes P501, P264, P270, P330, and P301+P317 . In contrast, the fully deprotected analog 2-bromo-1,3-phenylenediamine (the core scaffold lacking Boc protection) would be expected to exhibit a more severe hazard profile due to the presence of two free aromatic amine functionalities, which are associated with sensitization and higher acute toxicity concerns. The Boc-protected derivative is classified as non-hazardous for transportation by DOT/IATA , further reducing shipping restrictions and documentation burdens.

Hazard Classification
Class-level
GHS07 Warning (H302)
Milder hazard profile may simplify handling.
Unprotected analog likely more hazardous.
Safety Regulatory Compliance Laboratory Safety

Research and Industrial Applications of tert-Butyl (2-amino-6-bromophenyl)carbamate


4-Bromo Benzimidazole & Quinazolinone Synthesis

The 6-bromo substitution pattern and orthogonal amino protection of tert-butyl (2-amino-6-bromophenyl)carbamate make it an ideal precursor for constructing 4-substituted benzimidazole and quinazolinone cores . In this application, the free ortho-amino group undergoes condensation with carboxylic acids, aldehydes, or isothiocyanates to form the fused heterocyclic ring, while the Boc-protected amine remains intact for subsequent deprotection and further diversification. The bromine atom at the 4-position of the resulting heterocycle (derived from the 6-bromo position of the starting material) serves as a handle for late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings, enabling rapid analog generation in structure-activity relationship (SAR) campaigns .

Orthogonally Protected Probes for Chemical Biology

The differential protection state of the two nitrogen centers in tert-butyl (2-amino-6-bromophenyl)carbamate enables the sequential installation of distinct functional reporters—such as fluorophores, biotin tags, or photoaffinity labels—onto the same aromatic scaffold . The free amine can be selectively functionalized first (e.g., with an NHS-ester dye or a biotinylation reagent), followed by Boc deprotection (using TFA or HCl) to reveal the second amine for orthogonal conjugation. The bromine substituent remains available as a third diversification site or as a heavy-atom label for X-ray crystallographic phasing .

Multikilogram Synthesis of Pharmaceutical Intermediates

The room temperature storage stability and solid physical state of tert-butyl (2-amino-6-bromophenyl)carbamate facilitate its use in larger-scale (multikilogram) process chemistry campaigns where accurate gravimetric dispensing, reproducible reaction stoichiometry, and predictable shelf-life are essential operational parameters. The compound's classification as non-hazardous for transportation further simplifies logistics and regulatory compliance in scaled manufacturing settings, particularly when coordinating multiple production sites or external contract manufacturing organizations (CMOs). The orthogonal protection strategy directly translates to reduced step count relative to routes requiring multiple protection/deprotection cycles .

Boc-Protected Aromatic Fragment for FBDD

With a molecular weight of 287.15 g/mol and high commercial purity (up to 98%) , tert-butyl (2-amino-6-bromophenyl)carbamate meets the physicochemical criteria for fragment-based screening libraries (typically MW < 300 Da). The compound's solid physical state and room temperature stability enable accurate preparation of high-concentration DMSO stock solutions for automated liquid handling and fragment soaking experiments. The bromine atom provides anomalous scattering for crystallographic fragment placement, while the Boc group can be retained or removed depending on the desired binding interactions.

Application
Selection Property
Validation Focus
4-Substituted Heterocycle Synthesis
Regioselective bromine & orthogonal protection
Cyclization regiochemistry & cross-coupling outcome
Chemical Biology Probe Assembly
Sequential nitrogen derivatization
Orthogonal conjugation without cross-reactivity
Process Chemistry Scale-Up
Room temperature solid-state stability
Gravimetric accuracy & cold-chain elimination
Fragment-Based Library Screening
Fragment-appropriate MW and high purity
Library solubility & crystallographic phasing

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